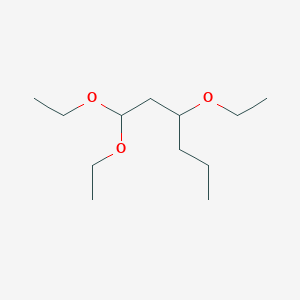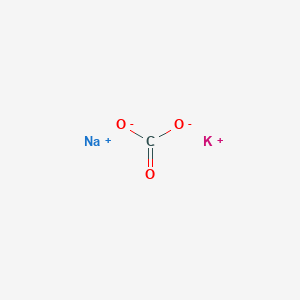
Carbonate de potassium et de sodium
Vue d'ensemble
Description
Potassium sodium carbonate is a chemical compound that combines the properties of both potassium carbonate and sodium carbonate. It is a white, crystalline powder that is highly soluble in water, forming an alkaline solution. This compound is used in various industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
Agent de séchage pour solvants
En raison de sa nature hygroscopique, le carbonate de potassium et de sodium est un agent de séchage efficace, en particulier pour les solvants qui peuvent contenir des traces d'acides. Il est capable d'absorber l'humidité et de piéger les impuretés acides, ce qui est crucial dans divers procédés de synthèse organique .
Production de charbon actif
Le this compound est utilisé comme activateur chimique dans la production de charbon actif. Il améliore le rendement et la surface du charbon actif, le rendant plus efficace pour adsorber les grosses molécules polluantes, telles que les colorants . Cette application est particulièrement importante pour les technologies de remédiation environnementale et de purification de l'eau.
Absorption du dioxyde de carbone
En génie environnemental, les solutions de this compound sont utilisées pour la capture du dioxyde de carbone. La capacité du composé à absorber le CO2 en fait un composant précieux dans les stratégies de purification des gaz et de réduction des gaz à effet de serre .
Mécanisme D'action
Target of Action
Potassium Sodium Carbonate, also known as mineral pearl ash, is a compound that primarily targets cellular processes in organisms. It interacts with various biological systems, influencing pH levels, electrolyte balance, and enzymatic reactions .
Mode of Action
Potassium Sodium Carbonate acts as a buffering agent, helping to maintain pH balance within biological systems. It can neutralize acids, thereby increasing the pH of the system . This buffering capacity is particularly important in maintaining homeostasis in the body, as it helps regulate the acid-base balance.
Biochemical Pathways
Potassium Sodium Carbonate affects several biochemical pathways. Potassium is involved in charge balance of inorganic and organic anions and macromolecules, control of membrane electrical potential, pH homeostasis, and the regulation of cell osmotic pressure . Sodium, on the other hand, plays a crucial role in maintaining fluid balance, nerve transmission, and muscle contraction .
Pharmacokinetics
It’s known that sodium bicarbonate, a related compound, can alter xenobiotic pharmacokinetic properties and pharmacodynamic profile .
Result of Action
The action of Potassium Sodium Carbonate at the molecular and cellular level results in a variety of effects. For instance, potassium is essential for enzyme activation, osmotic regulation, turgor generation, cell expansion, pH homeostasis, regulation of electrical membrane potentials, and electrical neutralization of the abundant negative charges within cells . Sodium, on the other hand, is a major constituent to ionic balance in the serum and a driving force for the depolarization of cardiac Purkinje fibers responsible for cardiac contraction .
Action Environment
Environmental factors can influence the action of Potassium Sodium Carbonate. For instance, the availability of potassium from soil depends on edaphic and some other factors with the capability of plants to take up potassium . Furthermore, the efficiency of mineral carbonation, either direct or indirect, is dictated by the dissolution of minerals and the precipitation of carbonates and silica .
Analyse Biochimique
Biochemical Properties
Potassium Sodium Carbonate plays a crucial role in biochemical reactions. It acts as a buffer, helping to maintain pH levels in various biological systems. It also works together with sodium, potassium, and chloride to maintain electrical neutrality in cells .
Cellular Effects
Potassium Sodium Carbonate can influence cell function by affecting the cell’s osmotic balance. It can also impact cell signaling pathways and cellular metabolism by altering the concentration of sodium and potassium ions within the cell .
Molecular Mechanism
At the molecular level, Potassium Sodium Carbonate exerts its effects by dissociating into potassium, sodium, and carbonate ions in solution. These ions can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium Sodium Carbonate can change over time. For example, it can affect the stability of proteins and other biomolecules in solution. Over time, it may also degrade, leading to changes in its biochemical properties .
Metabolic Pathways
Potassium Sodium Carbonate can be involved in various metabolic pathways. It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Potassium Sodium Carbonate is transported and distributed within cells and tissues via diffusion and active transport mechanisms. Its distribution can be influenced by various factors, including the presence of transporters or binding proteins .
Subcellular Localization
The subcellular localization of Potassium Sodium Carbonate can affect its activity or function. For example, it may be localized in specific compartments or organelles based on its physicochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium sodium carbonate can be synthesized through the reaction of potassium carbonate and sodium carbonate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain the crystalline product.
Industrial Production Methods: In industrial settings, potassium sodium carbonate is produced by mixing equimolar amounts of potassium carbonate and sodium carbonate in water. The solution is then concentrated by evaporation, and the solid product is collected and dried. This method ensures a high yield and purity of the compound.
Types of Reactions:
Oxidation and Reduction: Potassium sodium carbonate does not undergo oxidation or reduction reactions under normal conditions.
Substitution Reactions: It can participate in substitution reactions with acids, forming corresponding salts and releasing carbon dioxide gas.
Precipitation Reactions: When mixed with solutions containing calcium or magnesium ions, it forms insoluble carbonates, which precipitate out of the solution.
Common Reagents and Conditions:
Acids: Reacts with hydrochloric acid, sulfuric acid, and nitric acid to form potassium chloride, sodium chloride, potassium sulfate, sodium sulfate, potassium nitrate, and sodium nitrate, respectively.
Temperature: Most reactions occur at room temperature, but some may require heating to accelerate the reaction rate.
Major Products Formed:
Salts: Potassium chloride, sodium chloride, potassium sulfate, sodium sulfate, potassium nitrate, and sodium nitrate.
Gases: Carbon dioxide.
Chemistry:
- Used as a buffering agent in various chemical reactions.
- Acts as a reagent in the synthesis of other chemical compounds.
Biology:
- Employed in biological research to maintain pH levels in cell culture media.
Medicine:
- Utilized in pharmaceutical formulations as an excipient to control the pH of the final product.
Industry:
- Used in the manufacture of glass, ceramics, and detergents.
- Serves as a flux in metal refining processes.
Comparaison Avec Des Composés Similaires
Potassium Carbonate: Similar in chemical structure but contains only potassium ions.
Sodium Carbonate: Similar in chemical structure but contains only sodium ions.
Calcium Carbonate: Contains calcium ions and is less soluble in water compared to potassium sodium carbonate.
Uniqueness:
Solubility: Potassium sodium carbonate is more soluble in water compared to calcium carbonate.
Alkalinity: It has a higher alkalinity compared to calcium carbonate, making it more effective in neutralizing acids.
Versatility: Combines the properties of both potassium and sodium carbonates, making it useful in a wider range of applications.
Potassium sodium carbonate stands out due to its combined properties of potassium and sodium carbonates, offering unique advantages in various scientific and industrial applications.
Propriétés
IUPAC Name |
potassium;sodium;carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.K.Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYFRFHWUBBLRR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Na+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436378 | |
| Record name | Potassium sodium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.097 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10424-09-6 | |
| Record name | Potassium sodium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010424096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium sodium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium sodium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM SODIUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T59FJ4J484 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




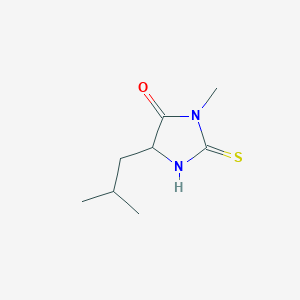
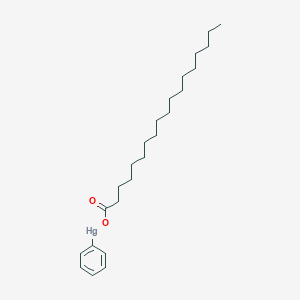
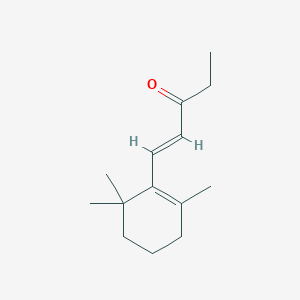



![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)
![Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-](/img/structure/B87264.png)


